(Z)-N'-Hydroxy-3-(methylamino)propanimidamide
Description
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N'-hydroxy-3-(methylamino)propanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-6-3-2-4(5)7-8/h6,8H,2-3H2,1H3,(H2,5,7) |
InChI Key |
PHRUWATXNWJXMZ-UHFFFAOYSA-N |
Isomeric SMILES |
CNCC/C(=N\O)/N |
Canonical SMILES |
CNCCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Nitrile-to-Amidoxime Conversion
The target compound is synthesized via the reaction of 3-(methylamino)propanenitrile with hydroxylamine, a well-established route for amidoxime formation. Hydroxylamine (NHOH) attacks the electrophilic carbon of the nitrile group, forming an intermediate that tautomerizes to the amidoxime structure. Theoretical studies confirm that this process proceeds through a two-step mechanism:
-
Nucleophilic addition : Hydroxylamine’s oxygen atom attacks the nitrile carbon, forming a tetrahedral intermediate.
-
Proton transfer : A tautomerization step stabilizes the amidoxime product.
The stereochemistry of the resulting imine (Z vs. E isomer) is influenced by solvent polarity and temperature. Polar aprotic solvents favor the (Z)-isomer due to enhanced stabilization of the transition state.
Traditional Solution-Phase Synthesis
Ethanol/Water Solvent System
A widely cited method involves refluxing 3-(methylamino)propanenitrile with hydroxylamine hydrochloride in a 1:1 ethanol/water mixture at 80°C for 7 hours. The protocol is scalable but prone to amide by-product formation (up to 15–20% yield loss).
Procedure :
-
Dissolve 3-(methylamino)propanenitrile (1.0 eq) and NHOH·HCl (1.2 eq) in ethanol/water (4:1 v/v).
-
Add triethylamine (1.5 eq) to neutralize HCl.
-
Reflux at 80°C with stirring for 7 hours.
-
Concentrate under reduced pressure and purify via column chromatography (SiO, ethyl acetate/methanol 9:1).
Yield : 65–70%.
Purity : ~85% (HPLC), with amide impurities detected via NMR.
Ionic Liquid-Mediated Synthesis
Enhanced Selectivity in Non-Conventional Solvents
Replacing molecular solvents with ionic liquids (ILs) such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF]) suppresses amide formation by stabilizing the hydroxylamine intermediate. ILs act as dual solvents and catalysts, reducing reaction times to 2–3 hours and improving yields to 90–95%.
Procedure :
-
Mix 3-(methylamino)propanenitrile (1.0 eq) and NHOH·HCl (1.1 eq) in [BMIM][BF].
-
Stir at 60°C for 3 hours under N.
-
Extract with dichloromethane and evaporate IL under vacuum.
Key Advantages :
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-Hydroxy-3-(methylamino)propanimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of (Z)-N'-Hydroxy-3-(methylamino)propanimidamide exhibit promising antimicrobial properties. A study highlighted that compounds with similar structural features demonstrated significant activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. These compounds showed minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against these pathogens, suggesting their potential as scaffolds for developing new antimicrobial agents .
Anticancer Potential
The compound's structural analogs have been investigated for anticancer activity. In vitro studies have demonstrated that certain derivatives possess antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, indicating a strong potential for further development in cancer therapeutics .
Role in Drug Design
This compound serves as a valuable building block in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. Its ability to stabilize hydroxylamine-containing solutions has been noted, enhancing the shelf-life and efficacy of related compounds . This stabilization is crucial for developing formulations that require precise control over chemical reactivity.
Synthesis of Complex Molecules
The compound is utilized in synthesizing more complex molecules through various chemical reactions, including amidation and cyclization processes. Its derivatives have been employed to create new classes of drugs with enhanced biological activities . The versatility of this compound allows chemists to modify its structure easily, tailoring it for specific therapeutic targets.
Crosslinking Biomaterials
In the field of biomaterials, this compound has been explored for its ability to form crosslinked networks. This property is beneficial for developing hydrogels and other materials used in drug delivery systems and tissue engineering .
Case Study 1: Antimicrobial Efficacy
A research team synthesized a series of this compound derivatives and evaluated their antimicrobial activity against a panel of clinically relevant pathogens. The study found that modifications to the side chains significantly influenced the antimicrobial potency, leading to the identification of several lead compounds suitable for further development.
Case Study 2: Anticancer Research
In another study, researchers tested the anticancer properties of this compound derivatives on breast cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity, making these compounds candidates for further exploration in cancer therapy.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-3-(methylamino)propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the methylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs and their substituents are summarized below:
*Calculated based on molecular formula.
Key Observations :
- The methylamino group in the target compound introduces a basic amine, enhancing water solubility compared to bulkier aromatic substituents (e.g., pyrazole or pyridine) .
Physicochemical Properties
- Solubility: Methylamino substituents generally improve aqueous solubility compared to hydrophobic groups like trifluoromethylpyrazole (e.g., 236.19 g/mol compound in ).
- Stability : The Z-configuration may confer stereochemical stability, as seen in other amidoximes .
Enzyme Inhibition
- Phospholipase A2 Inhibition: A tert-butyldimethylsilyloxy-substituted analog (Compound 38b) showed inhibitory activity against calcium-independent phospholipase A2 (IC₅₀ = 0.8 µM) . The methylamino group in the target compound may modulate selectivity for similar enzymes.
Ion Channel Modulation
- 4-(Methylamino)pyridine Derivatives: Demonstrated potentiation of voltage-gated calcium currents (IBa) in dorsal root ganglion neurons, suggesting methylamino groups enhance bioactivity in neurological targets .
Antiproliferative Activity
Biological Activity
(Z)-N'-Hydroxy-3-(methylamino)propanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive examination of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C4H10N4O
- Molecular Weight : 118.15 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer. The mechanism appears to involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS).
Case Study: Breast Cancer Cell Line
A detailed investigation into the effects of this compound on the MCF-7 breast cancer cell line revealed:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation.
- Receptor Interaction : Potential interaction with cell surface receptors that mediate apoptosis.
- Oxidative Stress Induction : Increases ROS levels leading to cellular damage in cancer cells.
Comparative Studies
Comparative studies have evaluated the efficacy of this compound against other known antimicrobial agents. The following table summarizes these findings:
| Compound | Activity Type | Efficacy (MIC, µg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 32 | |
| Ampicillin | Antimicrobial | 16 | |
| Doxorubicin | Anticancer | IC50 = 20 µM |
Future Directions in Research
Ongoing research is focused on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic potential in animal models.
- Combination Therapies : Assessing synergistic effects with other chemotherapeutic agents.
- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (Z)-N'-Hydroxy-3-(methylamino)propanimidamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step functionalization of amidine precursors. For example, hydroxylamine derivatives can react with methylamino-propanenitrile intermediates under controlled pH and temperature (e.g., 0–5°C, aqueous ethanol) to introduce the hydroxyimino group. Catalytic systems like nickel-based catalysts (used in analogous amidine syntheses) may improve regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) enhances purity. Yield improvements (up to ~70%) are achievable by optimizing stoichiometry and avoiding over-functionalization of the methylamino group .
Q. How can the structural configuration (Z-isomer) and functional groups of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Key signals include the hydroxyimino proton (δ ~10.5 ppm, broad singlet) and methylamino protons (δ ~2.3 ppm, singlet). NOESY experiments can confirm the Z-configuration by correlating spatial proximity between the hydroxyl and methylamino groups .
- Mass Spectrometry : ESI-MS ([M+H]+) confirms molecular weight (calc. ~173.24 g/mol). Fragmentation patterns (e.g., loss of –NHOH or –CH3NH2) validate functional groups .
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtained (e.g., using slow evaporation in acetonitrile) .
Advanced Research Questions
Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?
- Contradictions : Similar amidines exhibit variable antimicrobial or enzyme-inhibitory activity due to differences in stereochemistry or substituent effects. For example, nitro-imidazole analogs show potent antibacterial activity, while non-nitrated derivatives may lack efficacy .
- Resolution :
- Perform comparative bioassays under standardized conditions (e.g., MIC assays against E. coli and S. aureus).
- Use molecular docking to assess binding affinity variations toward target enzymes (e.g., nitroreductases or cytochrome P450 isoforms) .
- Synthesize and test enantiopure isomers to isolate stereochemical contributions .
Q. How does the methylamino group influence the compound’s reactivity in nucleophilic substitution or redox reactions?
- Mechanistic Insights :
- Nucleophilic Substitution : The methylamino group acts as an electron donor, enhancing reactivity at the β-carbon. For example, in reactions with alkyl halides, the compound forms N-alkylated derivatives, confirmed by 13C NMR shifts (δ ~45–50 ppm for new C–N bonds) .
- Redox Behavior : The hydroxyimino group (–NOH) undergoes reduction to –NH2 (using H2/Pd-C) or oxidation to nitro (–NO2) groups (with KMnO4). Monitor via IR spectroscopy (loss of N–O stretch at ~930 cm⁻¹ upon reduction) .
- Data Table :
| Reaction Type | Reagents | Product | Key Spectral Data |
|---|---|---|---|
| Reduction | H2/Pd-C | –NH2 | 1H NMR: δ 1.5 ppm (NH2, broad) |
| Oxidation | KMnO4 | –NO2 | IR: ~1520 cm⁻¹ (N=O asym. stretch) |
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methods :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict stability of the Z-isomer over the E-isomer (ΔG ~2–3 kcal/mol) .
- ADMET Prediction : Use tools like SwissADME to estimate logP (~0.8), suggesting moderate lipophilicity. Poor blood-brain barrier penetration is predicted due to polar –NOH and –NHCH3 groups .
- Validation : Compare computational results with experimental solubility (e.g., PBS buffer at pH 7.4) and metabolic stability assays (e.g., microsomal half-life) .
Data Contradiction Analysis
Q. Why do stability studies report conflicting shelf-life estimates for this compound?
- Factors :
- Storage Conditions : Degradation accelerates under humidity (>60% RH) due to hydrolysis of the amidine group. Lyophilized samples stored at –20°C show >90% stability over 12 months .
- Analytical Methods : HPLC purity assays (C18 column, UV 254 nm) may fail to detect low-level degradation products (e.g., oxo-derivatives). LC-MS/MS with MRM transitions improves detection limits .
- Resolution : Standardize storage protocols and employ orthogonal analytical methods (e.g., NMR + LC-MS) for stability assessments.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
